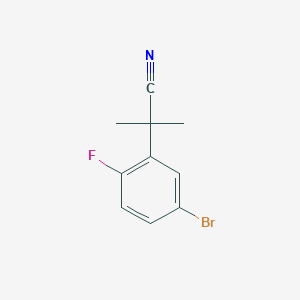

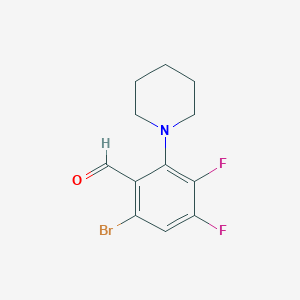

2-(5-Bromo-2-fluorophenyl)-2-methylpropanenitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound 2-(5-Bromo-2-fluorophenyl)-2-methylpropanenitrile is a chemical of interest due to its potential as an intermediate in the synthesis of various pharmaceuticals and organic molecules. While the provided papers do not directly discuss this exact compound, they do provide insights into related chemical structures and reactions that can be informative for understanding the synthesis, molecular structure, and properties of similar compounds.

Synthesis Analysis

The synthesis of halogenated biphenyl compounds, such as 2-fluoro-4-bromobiphenyl, has been explored as key intermediates for pharmaceuticals like flurbiprofen. A practical synthesis method has been reported using a diazotization reaction followed by a coupling process, avoiding the use of expensive palladium catalysts and toxic reagents . Similarly, the synthesis of related compounds, such as 2-(2-fluorophenyl)-3,5-dimethyl-2-morpholinol hydrochloride, involves amination and cyclization reactions, indicating that halogenated phenyl compounds can be functionalized through various synthetic routes .

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using techniques such as single-crystal X-ray diffraction, FT-IR, UV-Vis, and NMR spectroscopy. For instance, the Schiff-base molecule 4-bromo-5-fluoro-2-((3-nitrophenylimino)methyl)phenol was thoroughly investigated, providing insights into the electronic properties and intramolecular interactions of halogenated aromatic compounds . Additionally, the molecular structure of 2-benzyl-3-(2-bromophenyl)propiononitrile was analyzed, revealing hydrogen-bonded chains, which suggests that similar halogenated nitriles may also exhibit specific supramolecular arrangements .

Chemical Reactions Analysis

The palladium-catalyzed reaction of 2-hydroxy-2-methylpropiophenone with aryl bromides demonstrates the potential for multiple arylation processes involving C-C and C-H bond cleavages. This type of reaction could be relevant for the functionalization of halogenated phenyl compounds, potentially applicable to the synthesis of 2-(5-Bromo-2-fluorophenyl)-2-methylpropanenitrile .

Physical and Chemical Properties Analysis

The physical and chemical properties of halogenated aromatic compounds can be deduced from spectroscopic and computational studies. For example, the Schiff-base molecule's electronic properties, vibrational frequencies, and NMR chemical shifts were calculated and showed good agreement with experimental data . Theoretical calculations of polarizability and hyperpolarizability properties provide additional information on the reactivity and interactions of such molecules. These analyses are crucial for understanding the behavior of 2-(5-Bromo-2-fluorophenyl)-2-methylpropanenitrile in various environments and its potential applications .

Scientific Research Applications

Synthesis and Intermediate Use in Pharmaceuticals

2-(5-Bromo-2-fluorophenyl)-2-methylpropanenitrile serves as a critical intermediate in the synthesis of various pharmaceutical compounds. For example, Lei et al. (2015) discuss its role as an important intermediate in PI3K/mTOR inhibitors, which are significant in cancer therapy. This compound is used in the synthesis of derivatives of NVP-BEZ235, a notable drug in cancer treatment (Fei Lei et al., 2015).

Synthesis of Fluorinated Aromatic Compounds

The compound is also utilized in the synthesis of fluorinated aromatic compounds, which are key intermediates in manufacturing non-steroidal anti-inflammatory and analgesic materials. Qiu et al. (2009) highlight the synthesis of 2-Fluoro-4-bromobiphenyl, a compound derived from a similar process, underscoring the importance of such fluorinated intermediates in pharmaceutical synthesis (Yanan Qiu et al., 2009).

Synthesis of Biphenyl Compounds

The synthesis of 4-Bromo-2-fluorobiphenyl using a one-pot method is another area where similar compounds are significant. Li Yong-qiang (2012) describes the process and optimization of reaction conditions, showcasing the compound's role in the efficient synthesis of biphenyl derivatives (Li Yong-qiang, 2012).

Pharmaceutical Synthesis and Activities

The compound is also critical in the synthesis of various pharmaceuticals with potential therapeutic applications. For instance, Ikram et al. (2015) report on the synthesis of thiophene derivatives using a similar compound, which demonstrated good haemolytic, biofilm inhibition, and anti-thrombolytic activities, indicating the potential for medicinal applications (H. Ikram et al., 2015).

Development of New Ketamine Derivatives

In the field of anesthesia and pain management, research on ketamine derivatives also utilizes similar compounds. Moghimi et al. (2014) discuss the development of fluoroketamine, a novel ketamine derivative synthesized using a related fluorobenzonitrile process. This research demonstrates the compound's importance in developing new anesthetic agents (A. Moghimi et al., 2014).

Safety and Hazards

Future Directions

properties

IUPAC Name |

2-(5-bromo-2-fluorophenyl)-2-methylpropanenitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BrFN/c1-10(2,6-13)8-5-7(11)3-4-9(8)12/h3-5H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIPHQLOGJYEAJK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C#N)C1=C(C=CC(=C1)Br)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BrFN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.09 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(5-Bromo-2-fluorophenyl)-2-methylpropanenitrile | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-[2-(3,4-dimethoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]thiophene-2-carboxamide](/img/structure/B2499817.png)

![Ethyl 2-((7-(4-((3,4-dimethoxyphenethyl)amino)-4-oxobutyl)-8-oxo-7,8-dihydro-[1,3]dioxolo[4,5-g]quinazolin-6-yl)thio)acetate](/img/structure/B2499820.png)

![2-(Allylsulfanyl)-7,9-dimethylpyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4-ol](/img/structure/B2499822.png)

![N-[4-[4-(acetamidomethyl)phenyl]-1,3-thiazol-2-yl]-2-[methyl-[(E)-2-phenylethenyl]sulfonylamino]acetamide](/img/structure/B2499825.png)

![N-[2-(4-nitrophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-(trifluoromethyl)benzamide](/img/structure/B2499831.png)

![2-(4-chlorophenoxy)-N-[6-(pyrrolidinylsulfonyl)benzothiazol-2-yl]acetamide](/img/structure/B2499833.png)

![4-tert-butyl-N-[2-[4-(4-tert-butylphenyl)sulfonylpiperazin-1-yl]ethyl]benzenesulfonamide](/img/structure/B2499835.png)